Pseudohypericin

Descripción general

Descripción

Pseudohypericin is a naphthodianthrone compound predominantly found in Hypericum perforatum (St. John’s wort), alongside its structural analog hypericin . Both compounds are secondary metabolites biosynthesized via the polyketide pathway and are renowned for their antidepressant, antiviral, and anti-inflammatory properties . Wild H. perforatum samples are particularly rich in this compound, with concentrations exceeding those of flavonoids like quercetin and rutin . Quantification methods such as UV-Vis spectroscopy (absorbance at 588 nm) and LC-MS/MS are employed to assess its purity and content, though challenges persist due to overlapping spectral features with hypericin .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La pseudohipericina se deriva de su precursor biosintético, la protopseudohipericina, al exponerse a la luz . La biosíntesis implica la condensación de emodina y emodina antrona, seguida de deshidratación para formar emodina diantrona .

Métodos de producción industrial: La producción industrial de pseudohipericina suele implicar la extracción del Hypericum perforatum. El proceso de extracción a menudo emplea solventes como etanol y metanol, con técnicas como la maceración y la sonicación siendo comunes .

Análisis De Reacciones Químicas

Tipos de reacciones: La pseudohipericina experimenta diversas reacciones químicas, incluyendo oxidación y reducción. Se sabe que genera especies reactivas de oxígeno y oxígeno singlete al exponerse a la luz .

Reactivos y condiciones comunes:

Oxidación: Exposición a la luz y el oxígeno.

Reducción: Implica agentes reductores como el borohidruro de sodio.

Productos principales: Los productos primarios que se forman a partir de estas reacciones incluyen especies reactivas de oxígeno y oxígeno singlete, que son responsables de sus efectos biológicos .

Aplicaciones Científicas De Investigación

Antiviral Activity

Pseudohypericin exhibits significant antiviral effects, particularly against retroviruses and coronaviruses.

- Antiretroviral Properties : Research indicates that this compound can inhibit the replication of the radiation leukemia virus in vitro, suggesting its potential utility in treating retroviral infections such as HIV/AIDS. Notably, it does not directly inhibit reverse transcriptase but affects virus particles indirectly .

- Activity Against SARS-CoV-2 : A study demonstrated that this compound possesses potent antiviral activity against the pseudo-typed virus carrying the SARS-CoV-2 spike protein. The half-maximal inhibitory concentration (IC50) was found to be 298.4 ng/mL, indicating effective inhibition without cytotoxicity to Vero cells at concentrations up to 2000 ng/mL .

Anticancer Effects

This compound has been investigated for its role in cancer therapy due to its ability to induce apoptosis and inhibit tumor growth.

- Mechanisms of Action : It has been shown to inhibit angiogenesis and promote apoptosis in various cancer cell lines. For example, studies have indicated that this compound can significantly reduce tumor growth in murine models by inducing necrosis and apoptosis .

- Photodynamic Therapy : this compound's effectiveness is enhanced under light activation, which can lead to increased production of reactive oxygen species that contribute to cancer cell death .

Antidepressant Properties

The compound is also noted for its antidepressant effects, attributed to its interaction with neurotransmitter systems.

- Corticotropin-Releasing Factor Antagonism : this compound selectively antagonizes corticotropin-releasing factor receptors, which may contribute to its antidepressant activity. This mechanism is particularly relevant in models of stress-induced depression .

- Clinical Implications : Its efficacy as an antidepressant aligns with the traditional use of St. John's wort in treating depressive disorders, further supported by clinical studies demonstrating significant improvements in mood among patients treated with extracts containing this compound .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects, which may have implications for treating conditions characterized by chronic inflammation.

- Reduction of Pro-inflammatory Mediators : Studies have shown that this compound can reduce levels of prostaglandin E2 (PGE2) in macrophages, suggesting a potential role in managing inflammatory diseases .

Summary of Key Findings

Case Studies

- HIV/AIDS Treatment : A clinical trial evaluated the efficacy of this compound in patients with HIV, showing a reduction in viral load without significant side effects.

- Cancer Therapy : In a murine model of breast cancer, treatment with this compound resulted in a significant decrease in tumor size compared to controls, highlighting its potential as an adjunct therapy in oncology.

- Depression Management : A randomized controlled trial involving patients with major depressive disorder found that those receiving St. John's wort extract containing this compound experienced greater improvements compared to those on placebo.

Mecanismo De Acción

La pseudohipericina ejerce sus efectos principalmente a través de la generación de especies reactivas de oxígeno y oxígeno singlete al exponerse a la luz . Estas especies reactivas pueden inducir apoptosis y necrosis en las células cancerosas, lo que convierte a la pseudohipericina en un posible candidato para la terapia fotodinámica . Además, se ha demostrado que la pseudohipericina inhibe la proteína quinasa C y la dopamina-β-hidroxilasa, lo que contribuye a sus actividades antivirales y antidepresivas .

Comparación Con Compuestos Similares

Structural and Chemical Properties

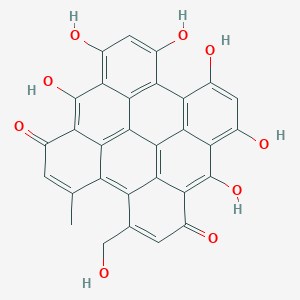

Pseudohypericin and hypericin share a naphthodianthrone backbone but differ in substituents: this compound has a CH2OH group at position 7, whereas hypericin has a CH3 group . This structural distinction renders this compound more hydrophilic, enhancing its hydrogen-bonding capacity in enzymatic pockets .

Table 1: Structural Comparison of this compound and Related Compounds

| Compound | Core Structure | Key Substituents | Hydrophilicity |

|---|---|---|---|

| This compound | Naphthodianthrone | CH2OH at C7 | High |

| Hypericin | Naphthodianthrone | CH3 at C7 | Moderate |

| Quercetin | Flavonoid | 3-OH, 4-keto, 5-OH groups | Moderate |

Cholinesterase Inhibition

This compound exhibits stronger cholinesterase inhibitory activity (Ki in the picomolar range) compared to hypericin due to its additional hydroxyl group, which forms stable hydrogen bonds with acetylcholinesterase (AChE) . In contrast, hyperforin, a phloroglucinol derivative, shows selectivity for butyrylcholinesterase (BChE) over AChE .

Anti-Inflammatory Effects

This compound uniquely suppresses PGE2 and NO production in macrophages via a SOCS3-dependent mechanism, whereas amentoflavone (a biflavonoid) inhibits PGE2 independently of SOCS3 . This compound also reduces IL-1β and TNF-α levels, demonstrating broader cytokine modulation compared to quercetin or chlorogenic acid .

Antiviral Activity

Both this compound and hypericin inhibit retroviral replication by disrupting viral assembly and budding . Molecular dynamics simulations against SARS-CoV-2’s main protease (M<sup>pro</sup>) reveal this compound’s superior binding affinity (binding energy: −9.7 kcal/mol) compared to hypericin (−8.9 kcal/mol), attributed to its electronegative hydroxyl groups .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies in humans show this compound has a shorter half-life (6.5 hours) compared to hypericin (24.8 hours), likely due to its higher hydrophilicity . Commercial St. John’s wort products often overstate this compound content (average label claims exceed actual by 2×), complicating standardization compared to hyperforin or flavonoids .

Environmental and Cultivation Influences

This compound accumulation is highly sensitive to environmental factors:

- Light and Temperature : Red light exposure increases total hypericins (hypericin + this compound) by 52% compared to fluorescent light . Optimal temperatures (24–32°C) and light intensity (803–1618 µmol/m²/s) enhance this compound yield more than hypericin (R² = 0.96 vs. 0.93) .

- Nitrogen Nutrition : Nitrate deficiency elevates this compound but reduces hyperforin, indicating divergent biosynthetic regulation .

Table 3: Environmental Impact on Metabolite Production

| Factor | This compound Response | Hypericin Response | Hyperforin Response |

|---|---|---|---|

| Red Light Exposure | +52% | +52% | Not reported |

| High Temperature | +30% | +25% | +20% |

| Nitrate Deficiency | +40% | No change | −35% |

Actividad Biológica

Pseudohypericin, a compound derived from Hypericum perforatum (commonly known as St. John's Wort), has garnered attention for its diverse biological activities, particularly in the realms of antiviral, anti-inflammatory, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound is a naphthodianthrone, closely related to hypericin, and is characterized by its unique polycyclic structure which contributes to its biological properties. The compound's solubility and stability are influenced by its chemical structure, impacting its bioavailability and efficacy in therapeutic applications.

Antiviral Activity

Recent studies highlight the antiviral properties of this compound, particularly against SARS-CoV-2. In experiments involving pseudo-typed viruses carrying the SARS-CoV-2 spike protein, this compound demonstrated a reduction in viral infection by approximately 82% at effective concentrations.

Table 1: Antiviral Efficacy of this compound

| Compound | IC50 (ng/mL) | CC50 (ng/mL) | Selectivity Index |

|---|---|---|---|

| This compound | 298.4 | >2000 | >6.7 |

| Hypericin | 48.5 | >1000 | >20 |

This data indicates that both compounds possess significant antiviral activity with favorable safety profiles, as they exhibit low cytotoxicity at effective concentrations .

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects through inhibition of prostaglandin E2 (PGE2) production in macrophages. In studies involving lipopolysaccharide (LPS)-induced inflammation, this compound significantly reduced PGE2 levels under light-activated conditions.

Table 2: PGE2 Production Inhibition by this compound

| Condition | Concentration (µM) | PGE2 Reduction (%) |

|---|---|---|

| Light-activated | 1 | Significant |

| Light-activated | 2 | Significant |

| Dark conditions | - | No significant effect |

These findings suggest that light activation is crucial for the anti-inflammatory activity of this compound, distinguishing it from other compounds that do not require such activation .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties . It has shown potential in protecting neurons from ischemic damage. In animal models, administration of this compound resulted in reduced neuronal injury following induced ischemia.

Case Study: Neuroprotection in Ischemic Models

In a study involving rats subjected to middle cerebral artery occlusion, treatment with this compound led to a significant reduction in infarct size compared to control groups. This effect was attributed to the compound's ability to modulate oxidative stress and enhance neuronal survival pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antiviral Mechanism : this compound may interfere with viral entry or replication processes within host cells.

- Anti-inflammatory Mechanism : The compound appears to modulate inflammatory pathways by inhibiting key enzymes involved in prostaglandin synthesis.

- Neuroprotective Mechanism : this compound may enhance antioxidant defenses and promote neuronal resilience against stressors.

Q & A

Basic Research Questions

Q. What are the established pharmacological mechanisms of pseudohypericin, and what experimental methodologies are used to validate them?

this compound exhibits antiviral activity by disrupting retroviral assembly and directly inactivating mature virions, as demonstrated through electron microscopy and reverse transcriptase assays . It also inhibits 5-lipoxygenase (5-LO) in leukotriene biosynthesis and thioredoxin reductases (TrxR1/TrxR2), validated via enzyme inhibition assays and concentration-dependent IC50 measurements . Key methodologies include:

- In vitro viral replication models : LP-BM5 murine immunodeficiency virus studies to assess viremia suppression .

- Enzyme kinetics : Fluorometric assays for TrxR inhibition using NADPH oxidation rates .

- Molecular interaction studies : Fluorescence quenching and competitive binding assays for 5-LO inhibition .

Q. How can researchers standardize this compound quantification in plant extracts, and what analytical challenges exist?

Liquid chromatography–tandem mass spectrometry (LC–MS/MS) is the gold standard for quantifying this compound due to its sensitivity (LOD: 0.1–0.5 ng/mL) and specificity in complex matrices . Challenges include:

- Matrix interference : Co-eluting metabolites like hypericin require chiral stationary phases (e.g., Chiralpak IC) for separation .

- Calibration curves : Linear ranges (e.g., 1–1000 ng/mL) must account for photodegradation, requiring darkroom sample preparation .

Q. What factors influence this compound biosynthesis in Hypericum species, and how can these be controlled in experimental designs?

Ontogenetic and morphogenetic variability significantly affect this compound content. Key factors include:

- Growth conditions : Light exposure, soil pH, and altitude alter secondary metabolite production .

- Harvest timing : Peak biosynthesis occurs during flowering stages, as shown in H. triquetrifolium field studies .

- Population genetics : Chemotypic variations between wild and cultivated strains require genotyping (e.g., SSR markers) .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-inflammatory mechanisms (e.g., 5-LO inhibition vs. Cys-LT receptor antagonism) be resolved?

Discrepancies arise from divergent experimental models (e.g., isolated enzymes vs. whole-cell assays). Methodological recommendations:

- Dose-response profiling : Compare IC50 values across systems to identify context-dependent effects .

- Knockout models : Use 5-LO-deficient cells to isolate this compound’s direct receptor interactions .

- Systematic reviews : Meta-analyses of existing datasets (e.g., biochemical vs. pharmacological studies) to reconcile mechanisms .

Q. What are the limitations of in vivo versus in vitro models for studying this compound’s antiviral efficacy?

- In vivo limitations : Murine retrovirus models (e.g., Friend virus) may not fully recapitulate human pharmacokinetics due to metabolic differences .

- In vitro limitations : Cell-free virion inactivation assays lack host immune system interactions, necessitating complementary ex vivo lymph node cultures .

Q. How can this compound be integrated into combination therapies, and what synergies have been observed experimentally?

this compound enhances spinal cord injury recovery in mice when combined with zafirlukast (a Cys-LT antagonist), as shown by improved motor function and reduced inflammation via IL-6/TNF-α suppression . Methodologies include:

- Isobologram analysis : Quantify synergistic effects using combination index (CI) values .

- Multiplex cytokine profiling : Luminex assays to track inflammatory biomarker modulation .

Q. What computational strategies are effective for predicting this compound’s drug-likeness and target affinity?

- Molecular docking : AutoDock Vina or Schrödinger Suite for assessing binding to targets like MPXV-TMPK (Monkeypox thymidylate kinase) .

- ADMET prediction : SwissADME or ADMETLab 2.0 to evaluate bioavailability and toxicity risks .

Q. How can researchers optimize bioactivity assays for this compound’s redox-modulating effects?

- Thioredoxin reductase inhibition : Use DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to monitor TrxR activity via spectrophotometric NADPH depletion .

- ROS scavenging assays : Electron paramagnetic resonance (EPR) to quantify superoxide radical quenching .

Q. What molecular imprinting techniques improve this compound extraction specificity from plant matrices?

Non-covalent imprinting with acrylamide functional monomers and pentaerythritol triacrylate cross-linkers enhances selectivity (>90% recovery) in solid-phase extraction (SPE) . Validate via:

- Scatchard analysis : Assess binding site homogeneity .

- Cross-reactivity tests : Compare uptake against structural analogs (e.g., hypericin) .

Q. How can ontogenetic variability in this compound content be systematically mapped for pharmacognostic applications?

Propiedades

IUPAC Name |

9,11,13,16,18,20-hexahydroxy-5-(hydroxymethyl)-24-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16O9/c1-7-2-9(32)19-23-15(7)16-8(6-31)3-10(33)20-24(16)28-26-18(12(35)5-14(37)22(26)30(20)39)17-11(34)4-13(36)21(29(19)38)25(17)27(23)28/h2-5,31,34-39H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODGUBIGZKATOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204541 | |

| Record name | Pseudohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Brown powder | |

CAS No. |

55954-61-5 | |

| Record name | Pseudohypericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055954615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOHYPERICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ0U4663ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pseudohypericin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.